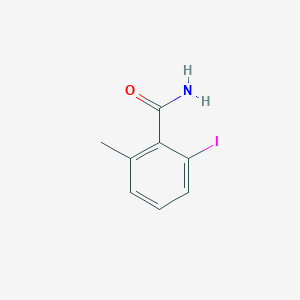

2-Iodo-6-methylbenzamide

Description

Contextualization within Ortho-Substituted Benzamide (B126) Chemistry

Ortho-substituted benzamides are a significant class of compounds in organic chemistry, often serving as versatile building blocks for the synthesis of more complex molecules. The substituent at the ortho position can profoundly influence the chemical and physical properties of the benzamide moiety through steric and electronic effects. These effects can alter the reactivity of the amide group and the aromatic ring, enabling a wide range of chemical transformations. For instance, ortho-substituents can direct further substitutions on the aromatic ring and can participate in intramolecular reactions to form cyclic compounds.

In the case of 2-Iodo-6-methylbenzamide, the two ortho-substituents, iodo and methyl, play a crucial role in defining its chemical behavior. The steric hindrance imposed by these groups can restrict the rotation around the carbon-carbonyl bond and the carbon-nitrogen bond of the amide group, leading to a specific preferred conformation. This conformational rigidity can be advantageous in the design of molecules with specific three-dimensional structures required for biological activity. Furthermore, the ortho-iodo substituent is a key functional group for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for carbon-carbon bond formation in the synthesis of complex organic molecules.

Significance of Halogen and Alkyl Substituents in Molecular Design

The incorporation of halogen atoms and alkyl groups into organic molecules is a common strategy in molecular design, particularly in the development of pharmaceuticals and agrochemicals. These substituents can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The iodine atom in this compound is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly processes. Its presence also increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. From a synthetic perspective, the carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling and nucleophilic substitution reactions.

The methyl group, an alkyl substituent, is a small, non-polar group that can also influence a molecule's properties. It increases lipophilicity and can affect the molecule's shape and steric profile. The steric bulk of the methyl group, especially when positioned ortho to another substituent, can shield adjacent functional groups from reacting, thereby providing regioselectivity in chemical reactions. In medicinal chemistry, methyl groups can fill hydrophobic pockets in protein binding sites, enhancing the potency and selectivity of a drug candidate. The combination of both an iodo and a methyl group in the ortho positions of the benzamide scaffold creates a unique electronic and steric environment that can be exploited in the design of novel chemical entities.

Research Landscape and Directions for this compound

The research landscape for this compound is primarily focused on its utility as a synthetic intermediate. Ortho-iodobenzamides, in general, are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. researchgate.net The presence of the reactive iodine atom allows for the introduction of diverse functionalities through transition-metal-catalyzed cross-coupling reactions.

Future research directions for this compound are likely to expand in several areas:

Synthesis of Novel Heterocycles: The compound can be used as a starting material to construct novel heterocyclic scaffolds, which are prevalent in many biologically active molecules. Intramolecular reactions involving the amide nitrogen and a substituent introduced at the ortho-iodo position could lead to the formation of unique ring systems.

Medicinal Chemistry: Given that substituted benzamides are known to exhibit a wide range of biological activities, this compound could serve as a scaffold for the development of new therapeutic agents. Researchers may explore its potential as an inhibitor of various enzymes or as a ligand for specific receptors. For instance, some N-isoxazolyl-2-iodobenzamides have been investigated for their antifungal activity. nih.gov

Materials Science: The ability of the iodine atom to participate in halogen bonding could be exploited in the design of novel supramolecular assemblies and crystalline materials with interesting optical or electronic properties.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound and its precursor, 2-Iodo-6-methylbenzoic acid.

| Property | Value (this compound) | Value (2-Iodo-6-methylbenzoic acid) |

| Molecular Formula | C₈H₈INO | C₈H₇IO₂ |

| Molecular Weight | 261.06 g/mol | 262.04 g/mol nih.gov |

| IUPAC Name | This compound | 2-iodo-6-methylbenzoic acid nih.gov |

| CAS Number | Not available | 54811-50-6 nih.gov |

Spectral Data

The following table provides an overview of expected spectral data for this compound, based on the analysis of similar substituted benzamides. journals.co.zatandfonline.comresearchgate.netripublication.com

| Spectral Method | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), amide protons (broad singlet). |

| ¹³C NMR | Aromatic carbons, methyl carbon, carbonyl carbon. |

| IR Spectroscopy | N-H stretching (amide), C=O stretching (amide), C-N stretching, aromatic C-H stretching. |

Synthetic Outline

A plausible synthetic route to this compound would likely start from 2-iodo-6-methylbenzoic acid. The carboxylic acid can be converted to the corresponding acyl chloride, which is then reacted with ammonia to form the primary amide.

Activation of the Carboxylic Acid: 2-Iodo-6-methylbenzoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 2-iodo-6-methylbenzoyl chloride.

Amidation: The resulting acyl chloride is then carefully reacted with an excess of aqueous or gaseous ammonia to yield this compound.

This two-step process is a standard and generally efficient method for the preparation of primary amides from carboxylic acids.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8INO |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

2-iodo-6-methylbenzamide |

InChI |

InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

NTNHZUGQVBGQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 6 Methylbenzamide and Analogous Derivatives

Established Synthetic Pathways to Ortho-Iodobenzamides

Traditional methods for synthesizing ortho-iodobenzamides typically involve two primary strategies: the formation of the amide bond from a pre-functionalized aromatic ring or the introduction of the iodine atom onto a pre-existing benzamide (B126) scaffold.

Amidation Reactions of Substituted Benzoic Acids or Acid Chlorides

A foundational and widely practiced approach to synthesizing 2-iodo-6-methylbenzamide begins with 2-iodo-6-methylbenzoic acid. This method centers on the formation of an amide bond, a cornerstone reaction in organic synthesis. The process generally involves two steps: the activation of the carboxylic acid group, followed by its reaction with an amine source.

The most common activation method is the conversion of the benzoic acid to its more reactive acid chloride derivative, 2-iodo-6-methylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield the primary amide, this compound.

Alternatively, direct amidation methods can be employed, bypassing the isolation of the acid chloride intermediate. These "one-pot" procedures utilize coupling reagents to facilitate the reaction between the carboxylic acid and the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Iodination Strategies for Benzamide Precursors

An alternative classical strategy involves the direct iodination of a benzamide precursor, in this case, 2-methylbenzamide. This approach falls under the category of electrophilic aromatic substitution, where an electrophilic iodine species is introduced onto the aromatic ring. The amide functional group is an ortho-, para-directing group, meaning it activates these positions toward electrophilic attack.

The synthesis of ortho-iodobenzamides via this route can be accomplished using various iodinating agents. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates the highly electrophilic iodonium ion (I⁺) in situ.

Another effective reagent for this transformation is N-iodosuccinimide (NIS). commonorganicchemistry.comorganic-chemistry.org NIS serves as a source of electrophilic iodine and is often used in conjunction with a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. organic-chemistry.orgresearchgate.net The acid protonates NIS, increasing its electrophilicity and facilitating the iodination of even deactivated aromatic rings under mild conditions. organic-chemistry.orgresearchgate.net The regioselectivity of the iodination—favoring the ortho position over the para position—can be influenced by steric hindrance from the existing methyl group and the directing power of the amide.

Modern and Advanced Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing ortho-iodobenzamides. These techniques often rely on catalysis to achieve high selectivity and functional group tolerance under mild reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of aryl halides by enabling the direct functionalization of carbon-hydrogen (C–H) bonds. The amide group can act as a directing group, guiding a metal catalyst to a specific ortho C–H bond for subsequent iodination.

Palladium-Catalysis: Palladium(II) catalysts have been successfully employed for the ortho-C–H iodination of benzamides. oup.comnih.gov These reactions typically use molecular iodine (I₂) as the iodine source and sole oxidant. oup.comoup.com The mechanism involves the formation of a cyclopalladated intermediate, where the palladium coordinates to the amide and activates the ortho C–H bond. oup.com This is followed by an electrophilic cleavage of the carbon-palladium bond by iodine. oup.com Kinetic studies suggest that the cyclopalladation step is often rate-determining. oup.comoup.com Additives like cesium acetate (CsOAc) are frequently used as a base to facilitate the C-H activation step. nih.gov

| Catalyst System | Iodine Source | Key Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | I₂ | CsOAc, K₂S₂O₈, DMSO, 65 °C | Effective for various substituted benzamides, including ortho-substituted ones. | nih.gov |

| Pd(OAc)₂ | I₂ | Acetate base, detailed kinetic analysis performed. | Model benzamide substrates used for mechanistic investigation. | oup.comoup.com |

Iridium-Catalysis: More recently, iridium-catalyzed C–H iodination has emerged as a powerful method for the synthesis of ortho-iodobenzamides and related structures. acs.orgnih.govnih.gov These catalytic systems can operate under exceptionally mild conditions, tolerate air and moisture, and show high selectivity for mono-iodination. acs.orgresearchgate.net A typical catalyst is a Cp*Ir(III) complex, and the reaction often uses N-iodosuccinimide (NIS) as the iodine source. acs.org An acid additive, such as acetic acid or trifluoroacetic acid (TFA), is often crucial for catalyst turnover, likely by assisting in the protonolysis of the iridium-carbon bond. acs.org This methodology has also been successfully applied under mechanochemical (solvent-free grinding) conditions. acs.org

| Catalyst System | Iodine Source | Key Conditions | Features | Reference |

|---|---|---|---|---|

| [CpIr(H₂O)₃]SO₄ | NIS | TFA (additive), HFIP (solvent), 60 °C | Mild conditions, air and moisture tolerant, applicable to benzamides and Weinreb amides. | acs.org |

| [CpIrCl₂]₂ | NIS | Ag⁺ additive (for selectivity), room temperature | High selectivity for mono-iodination of benzoic acids. | researchgate.net |

Photo-Induced and Radical-Mediated Synthetic Transformations

Photochemical methods offer a green and efficient alternative for the synthesis of aryl iodides, often proceeding under mild, metal-free conditions. While direct photo-induced C–H iodination of benzamides is less common, the aromatic Finkelstein reaction (halogen exchange) can be achieved using light. mcgill.caacs.org This reaction involves the conversion of an aryl bromide or chloride to an aryl iodide using a simple iodide salt like sodium iodide (NaI). nih.govscispace.com The process is initiated by UV light, which promotes a single electron transfer from the iodide salt to the aryl halide, generating an aryl radical that is subsequently trapped by an iodine radical. scispace.com This approach could be applied to a precursor like 2-bromo-6-methylbenzamide to furnish the desired iodo-derivative. The reactions are typically performed at room temperature and tolerate a variety of functional groups. nih.gov

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as powerful oxidants and electrophiles while avoiding the toxicity associated with heavy metals. acs.orgprinceton.eduwikipedia.org Reagents like (diacetoxyiodo)benzene (PIDA) and iodosylbenzene (PhIO) can be used to generate highly reactive iodinating species. nih.govmdpi.com For example, the combination of an iodine source, such as tetrabutylammonium iodide (TBAI), with an oxidant like PIDA can effectively iodinate aromatic rings. acs.org These reagents facilitate electrophilic iodination under mild conditions. While direct application to 2-methylbenzamide is specific, the general principle involves the in situ generation of a potent electrophilic iodine species that can attack the electron-rich aromatic ring, with the amide group directing the substitution to the ortho position.

Regioselective and Stereoselective Synthetic Considerations

The synthesis of this compound inherently involves the challenge of regioselectivity—directing the iodine atom to the precise location on the aromatic ring. The position of the iodine atom ortho to the methyl group and meta to the benzamide is crucial for its intended properties and subsequent reactions.

Regioselectivity: Achieving the desired 2-iodo substitution pattern on the 6-methylbenzamide scaffold requires overcoming the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the amide group is a meta-director. Direct electrophilic iodination would likely lead to a mixture of isomers. Therefore, advanced synthetic strategies are employed.

One of the most effective methods for ensuring high regioselectivity is through directed C-H activation. acs.orgnih.gov Transition metal catalysis, particularly with iridium, has emerged as a powerful tool for the ortho-iodination of benzamides. acs.orgnih.gov In this approach, the amide group acts as a directing group, coordinating to the metal catalyst and positioning it to activate the C-H bond at the ortho position for subsequent iodination. This method is highly selective for the ortho-position, preventing the formation of other isomers. The use of an iridium catalyst like [Cp*Ir(H2O)3]SO4 in conjunction with an iodinating agent such as N-Iodosuccinimide (NIS) under acidic conditions facilitates this transformation. nih.gov

Organocatalytic methods also offer high regioselectivity for the iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Thiourea-based catalysts, for example, can activate iodine sources like 1,3-diiodo-5,5-dimethylhydantoin (DIH) for mild and selective electrophilic aromatic substitution. organic-chemistry.org While this is more general for activated arenes, the principle of using a catalyst to control the electrophilicity of the iodine source is key to achieving regiocontrol.

Stereoselectivity: For this compound itself, there are no stereocenters, so stereoselectivity is not a factor. However, in the synthesis of analogous derivatives where chiral centers might be present (e.g., in a side chain attached to the amide nitrogen), stereoselective control becomes critical. For instance, in iodocyclization reactions used to create complex heterocyclic structures, the stereochemistry of the newly formed rings can be controlled. Additive-controlled stereodivergent iodocyclization methods have been developed for the synthesis of nucleoside analogs, where additives determine whether an α- or β-anomer is formed with high selectivity. nih.gov These principles of using specific reagents or catalysts to influence the three-dimensional outcome of a reaction are central to modern asymmetric synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce the environmental footprint of chemical manufacturing by improving efficiency, minimizing waste, and using less hazardous materials.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry.

Traditional iodination methods often have poor atom economy, relying on stoichiometric reagents and producing significant waste. researchgate.netnih.gov For example, using molecular iodine with an oxidizing agent generates byproducts. In contrast, modern methods like directed C-H activation are inherently more atom-economical. acs.org In such reactions, a C-H bond is directly converted to a C-I bond, with the only theoretical byproduct being a proton.

The table below compares the atom economy of different synthetic approaches.

| Reaction Type | Reagents | Byproducts | Atom Economy |

| Classical Electrophilic Iodination | Aromatic Substrate, I₂, Oxidizing Agent (e.g., HNO₃) | Oxidized byproducts, water | Low |

| C-H Activation/Iodination | Aromatic Substrate, NIS, Catalyst | Succinimide, H⁺ | High |

| Hypervalent Iodine Reagent | Aromatic Substrate, PhI(OAc)₂/I₂ | Phenyliodide, Acetic Acid | Moderate |

| Atom-Economical Cascade | Substrate, Diaryliodonium Salt | None (both aryl groups used) | Very High |

Reducing the use of hazardous solvents and minimizing waste are key objectives of green chemistry. nih.gov This can be achieved through several strategies.

Solvent-Free Reactions: Performing reactions without a solvent eliminates a major source of chemical waste and simplifies product purification. Mechanochemistry, where mechanical force is used to drive a reaction, is a prime example. The iridium-catalyzed ortho-iodination of benzamides can be performed mechanochemically, which minimizes the use of solvents like hexafluoroisopropanol (HFIP), reduces reaction times, and can give yields comparable to or even higher than solution-based methods. acs.orgnih.gov Direct amidation reactions can also be carried out under solvent-free conditions using microwave irradiation, significantly reducing waste. nih.govsemanticscholar.org

Use of Greener Solvents: When a solvent is necessary, choosing an environmentally benign option is preferred. Water is an ideal green solvent, and some iodocyclization reactions have been shown to proceed efficiently in water without the need for any organic co-solvents or additives. researchgate.net

Waste Reduction through Recycling: A continuous operation protocol for amide synthesis has been demonstrated where the entire reaction mixture, including the catalyst, solvent, and unreacted starting materials, is recovered and reused for subsequent cycles. rsc.orgrsc.org This drastically reduces the E-factor (environmental factor), which is the mass ratio of waste to desired product. rsc.org

Catalysts are fundamental to green chemistry as they allow reactions to proceed under milder conditions, with greater selectivity, and often with lower energy consumption. nih.gov The ability to separate and reuse the catalyst is crucial for both economic and environmental reasons.

Homogeneous and Heterogeneous Catalysis: The synthesis of this compound and its analogs can employ various catalysts. Iridium complexes are highly effective homogeneous catalysts for regioselective C-H iodination. acs.orgnih.gov While efficient, separating homogeneous catalysts from the product can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, are more easily separated and reused. google.com For instance, iron oxide or zinc oxide supported on a complex oxide carrier can be used as a halogenation catalyst that is easily recovered after the reaction. google.com

Organocatalysis: Metal-free organocatalysts, such as thiourea derivatives, provide an environmentally friendly alternative for electrophilic iodination. organic-chemistry.org These catalysts are often less toxic than their transition metal counterparts.

Photocatalysis: Visible-light photocatalysis represents a green and sustainable approach, using light as a clean energy source to drive chemical reactions under mild conditions. rsc.org Covalent Organic Frameworks (COFs) have been used as recyclable photocatalysts for amide synthesis, offering high efficiency and mild reaction conditions. dst.gov.in

The table below summarizes various catalytic approaches and their reusability.

| Catalyst Type | Example | Reaction | Reusability |

| Homogeneous Transition Metal | [Cp*Ir(H2O)3]SO4 | C-H Iodination | Difficult; requires specific separation techniques. |

| Heterogeneous Transition Metal | Fe₂O₃ on Si/Al support | Aromatic Halogenation | High; easily separated by filtration. google.com |

| Organocatalyst | Thiourea derivatives | Electrophilic Iodination | Moderate; can be recovered but may require chromatography. |

| Photocatalyst | Covalent Organic Frameworks (COFs) | Amide Synthesis | High; stable solid catalysts that are easily filtered and reused. dst.gov.in |

Reactivity and Reaction Mechanisms of 2 Iodo 6 Methylbenzamide

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is particularly reactive in processes that involve the cleavage of the C-I bond, making it a valuable precursor in synthetic organic chemistry.

Involvement in Oxidative Addition Processes

A fundamental step in many transition-metal-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0). This process involves the insertion of the metal into the carbon-iodine bond, which increases the oxidation state and coordination number of the metal. For 2-Iodo-6-methylbenzamide, this reaction forms a key organopalladium(II) intermediate, which can then participate in various catalytic cycles to form new carbon-carbon and carbon-heteroatom bonds.

The C-I bond is the most reactive of the carbon-halogen bonds in these processes, allowing oxidative addition to occur under milder conditions compared to the corresponding aryl bromides or chlorides. This reactivity makes this compound an excellent substrate for a range of palladium-catalyzed reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., Phenylboronic acid) | C-C (biaryl) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene (e.g., Styrene) | C-C (alkenyl) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | C-N (arylamine) | Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu) |

Generation and Reactivity of Aryl Radical Intermediates

Beyond two-electron oxidative addition pathways, the carbon-iodine bond of this compound can undergo homolytic cleavage to generate an aryl radical intermediate. This is often achieved under photoredox catalysis, where a photoexcited catalyst initiates a single-electron transfer (SET) process. For instance, visible-light-induced photoredox catalysis can reduce the aryl iodide to a radical anion, which then fragments to produce the aryl radical and an iodide ion.

Once formed, the 2-(aminocarbonyl)-3-methylphenyl radical is a highly reactive intermediate. It can participate in a variety of transformations, such as intramolecular cyclizations if an appropriate tethered radical acceptor is present. For example, studies on related N-vinylic 2-iodobenzamides have shown that the generated aryl radical can undergo 5-exo cyclization. This reactivity opens pathways for the synthesis of complex heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In the case of this compound, the ring is substituted with a methyl group (electron-donating) and an amide group (weakly deactivating). The absence of strong electron-withdrawing groups makes the aromatic ring less electrophilic and thus less susceptible to classical SNAr reactions under standard conditions. However, recent research has shown that ortho-iodobenzamides can undergo a "directed SNAr" (dSNAr) reaction. In the presence of pyridine, amines can displace the ortho-iodide, a reaction that proceeds without the need for a strong electron-withdrawing group on the arene substrate and often occurs at room temperature. This ortho-specific reactivity is attributed to an interaction involving the directing amide group.

Reactions Involving the Amide Functional Group

The amide group in this compound is not merely a passive substituent. It can participate directly in bond-forming and cleavage reactions and can also direct the functionalization of nearby C-H bonds.

C-N Bond Forming and Cleavage Reactions

The amide bond itself, while generally stable, can be a site of reactivity. C-N bond formation can occur through N-alkylation or N-arylation of the amide nitrogen, typically after deprotonation with a suitable base.

More advanced transformations involve the cleavage of the amide C-N bond. Palladium-catalyzed transamidation reactions, for instance, allow for the exchange of the amine portion of the amide. This process involves the selective cleavage of the N-C(O) bond, enabling the synthesis of new amides that might be difficult to access through traditional methods. Additionally, under reductive conditions using photoredox and Lewis acid catalysis, the C-N bond of N-aroyl cyclic amines can be cleaved, demonstrating a modern approach to amide bond activation. While primary amides are robust, specialized methods have been developed for their selective C-N bond cleavage, expanding their synthetic utility.

Directed C-H Activation Strategies

The amide functional group is a well-established directing group in transition-metal-catalyzed C-H activation. It can coordinate to a metal center (e.g., palladium, rhodium, ruthenium) and direct the functionalization of a proximal C-H bond, typically at the ortho position. In this compound, both ortho positions to the amide are already substituted (by iodine and a methyl group).

This specific substitution pattern opens up the possibility for directed C-H activation at the methyl group. The proximity of the ortho-methyl C-H bonds to the amide directing group could facilitate a cyclometalation step, leading to the formation of a palladacycle intermediate. Subsequent reaction with a coupling partner could then lead to the functionalization of the methyl group. This strategy allows for the selective modification of an otherwise unreactive C(sp³)-H bond, providing a powerful tool for late-stage molecular diversification.

Mechanistic Elucidation of Transformations

A thorough review of available scientific literature reveals a significant gap in detailed mechanistic studies specifically focused on this compound. While general principles of organic chemistry allow for predictions of its reactivity, specific experimental and computational data for this compound are not readily found in published research. The subsequent sections outline the types of studies that would be necessary to elucidate its reaction mechanisms.

Experimental Probes for Reaction Pathways (e.g., Isotope Effects)

Currently, there are no specific studies in the scientific literature that detail the use of experimental probes, such as kinetic isotope effects (KIEs), to investigate the reaction pathways of this compound. Such studies would be invaluable in understanding the rate-determining steps and transition state structures of reactions involving this molecule.

For instance, in a hypothetical nucleophilic aromatic substitution reaction where the iodine atom is displaced, a heavy atom KIE could be measured by comparing the reaction rates of substrates containing ¹²⁷I versus a heavier, stable isotope of iodine. Similarly, deuterium labeling of the methyl group or the aromatic ring could provide insights into C-H bond activation or other steps that might be involved in more complex transformations.

Table 1: Hypothetical Kinetic Isotope Effect Studies on this compound

| Reaction Type | Isotopically Labeled Position | Potential Information Gained |

| Nucleophilic Aromatic Substitution | C-I bond (using a heavier iodine isotope) | Insight into the breaking of the C-I bond in the rate-determining step. |

| Metal-Catalyzed Cross-Coupling | C-H bond of the methyl group (deuterium) | Information on whether C-H activation of the methyl group is involved in the reaction mechanism. |

| Directed ortho-Metalation | Aromatic C-H adjacent to the amide (deuterium) | Elucidation of the role of C-H bond cleavage in the metalation step. |

Computational Approaches to Reaction Mechanism Analysis

As with experimental probes, there is a notable absence of published computational studies specifically detailing the reaction mechanisms of this compound. Computational chemistry offers powerful tools for understanding reaction pathways, transition states, and the energetics of chemical reactions.

Density Functional Theory (DFT) calculations could be employed to model various potential reaction pathways. For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to calculate the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps. This would help in predicting the most likely reaction mechanism and in understanding the role of the ortho-methyl and amide groups in influencing the reactivity.

Table 2: Potential Computational Studies on the Reactivity of this compound

| Computational Method | Reaction Studied | Objectives of the Study |

| Density Functional Theory (DFT) | Suzuki-Miyaura Cross-Coupling | To model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and to determine the rate-limiting step. |

| Ab initio molecular dynamics (AIMD) | Thermal Decomposition | To simulate the dynamic behavior of the molecule at elevated temperatures and identify potential decomposition pathways. |

| Natural Bond Orbital (NBO) Analysis | Ground State | To analyze the electronic structure and understand the influence of the iodo, methyl, and amide substituents on the aromatic ring's reactivity. |

Role as a Key Intermediate in Multi-Component and Cascade Reactions

The scientific literature does not currently contain specific examples of this compound being utilized as a key intermediate in multi-component or cascade reactions. Its structure, featuring an aryl iodide and a directing amide group, suggests its potential as a valuable building block in such transformations.

In a hypothetical multi-component reaction, this compound could potentially react with a coupling partner (e.g., an alkyne or an alkene) and a third component in a one-pot synthesis, catalyzed by a transition metal. The ortho-amide group could act as a directing group, ensuring high regioselectivity.

Similarly, in a cascade reaction, the initial transformation at the iodo-substituted position could trigger a series of subsequent intramolecular reactions, facilitated by the proximate methyl and amide functionalities, leading to the rapid assembly of complex molecular architectures. The lack of documented examples in the literature highlights a potential area for future research in synthetic methodology.

Structural Characterization and Analysis of 2 Iodo 6 Methylbenzamide and Its Congeners

Analysis of Intermolecular Interactions in Crystal Lattices

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. analis.com.my By partitioning the crystal electron density, it generates a unique surface for a molecule, which allows for the mapping and analysis of close contacts between neighboring molecules. nih.gov The analysis provides a detailed picture of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-stacking, which govern the supramolecular architecture. nih.gov

For iodinated benzamides, Hirshfeld analysis reveals the significant role of halogen and hydrogen bonding in the crystal packing. In the crystal structure of a related compound, 2-iodobenzamide (B1293540), intermolecular N—H⋯O hydrogen bonds are crucial, forming dimers and tetramers. researchgate.net These are complemented by C—I⋯π(ring) halogen bonds, which help to organize the molecules into sheets. researchgate.net Similarly, for other 2-iodo-phenyl amides, short intermolecular I⋯O halogen bonds are a recurring and dominant feature, with interaction distances observed around 3.012 Å to 3.057 Å. mdpi.com

The analysis is often presented through 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). The percentage contributions of different types of contacts can be calculated, providing a quantitative measure of their importance in the crystal packing. For 2-Iodo-6-methylbenzamide, while specific crystal data is not available, an analysis of its congeners suggests a packing arrangement dominated by H···H, O···H, and I···H/I···O contacts.

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 30 - 40% | Represents van der Waals forces and is typically the largest contributor to the surface area. analis.com.my |

| O···H / H···O | 20 - 30% | Corresponds to hydrogen bonding (N-H···O) and other close C-H···O contacts, indicating strong directive forces. nih.gov |

| C···H / H···C | 15 - 25% | Relates to C-H···π interactions, contributing to the stabilization of the crystal lattice. nih.gov |

| I···H / H···I | 5 - 10% | Indicates the presence of weaker halogen-hydrogen interactions. |

| I···O / O···I | 2 - 5% | A key indicator of directional I···O halogen bonding, which significantly influences molecular assembly. mdpi.com |

| C···C | 2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

This table presents predicted contributions for this compound based on analyses of closely related iodo-substituted benzamides.

The red spots on a Hirshfeld surface mapped with a dnorm function highlight contacts that are shorter than the van der Waals radii, visually identifying the key points of intermolecular interaction, such as the regions involved in strong hydrogen and halogen bonds. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the identity and structural features of synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of analogous substituted benzamides. mpg.dersc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and methyl protons. The three adjacent aromatic protons should appear in the δ 7.0–7.8 ppm region, with their coupling patterns (triplet and doublets) revealing their connectivity. The methyl (–CH₃) protons would resonate as a singlet in the upfield region, typically around δ 2.4–2.6 ppm. The two amide (–NH₂) protons are expected to appear as a single broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing significantly downfield (δ 168–172 ppm). The aromatic carbons will resonate in the δ 125–145 ppm range. The carbon bearing the iodine atom (C–I) is expected to appear at a characteristically high field for a substituted aromatic carbon, around δ 90-95 ppm, due to the heavy atom effect. The methyl carbon (–CH₃) will be the most shielded, appearing at approximately δ 20–25 ppm.

It should be noted that analysis by ¹⁹F NMR spectroscopy is not applicable to this compound due to the absence of fluorine atoms.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~7.5 - 7.8 | m | Aromatic CH |

| ~7.0 - 7.3 | m | Aromatic CH | |

| 5.5 - 8.0 | br s | Amide NH₂ | |

| ~2.5 | s | Methyl CH₃ | |

| ¹³C | ~170 | - | Carbonyl C=O |

| ~142 | - | Aromatic C-C(O)NH₂ | |

| ~138 | - | Aromatic C-CH₃ | |

| ~131 | - | Aromatic CH | |

| ~128 | - | Aromatic CH | |

| ~127 | - | Aromatic CH | |

| ~93 | - | Aromatic C-I | |

| ~22 | - | Methyl CH₃ |

This table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from similar compounds. Multiplicities are abbreviated as: s (singlet), m (multiplet), br s (broad singlet).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of a primary amide like this compound is characterized by several distinct absorption bands. jst.go.jpias.ac.in

The most prominent features in the spectrum are associated with the amide group. Two distinct bands are typically observed in the 3400–3150 cm⁻¹ region, corresponding to the asymmetric and symmetric N–H stretching vibrations of the primary amide (–NH₂). jst.go.jp The strong absorption band known as the "Amide I" band, which primarily corresponds to the C=O stretching vibration, is expected to appear around 1680–1640 cm⁻¹. researchgate.net The "Amide II" band, resulting from N–H bending and C–N stretching vibrations, is typically found near 1620–1590 cm⁻¹. ias.ac.in

Other significant absorptions include C–H stretching vibrations from the aromatic ring and the methyl group (around 3100–2850 cm⁻¹), and aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region. The C–I stretching vibration is expected to produce an absorption at lower frequencies, typically in the 600–500 cm⁻¹ range. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N–H Stretch (asymmetric) | Primary Amide (–NH₂) | 3370–3330 | Medium-Strong |

| N–H Stretch (symmetric) | Primary Amide (–NH₂) | 3200–3160 | Medium |

| Aromatic C–H Stretch | Ar–H | 3100–3000 | Medium-Weak |

| Aliphatic C–H Stretch | –CH₃ | 2980–2870 | Medium-Weak |

| Amide I (C=O Stretch) | Carbonyl (–C=O) | 1680–1640 | Strong |

| Amide II (N–H Bend) | Primary Amide (–NH₂) | 1620–1590 | Medium-Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600, 1580, 1475 | Medium-Weak |

| C–I Stretch | Iodo-aryl | 600–500 | Medium-Strong |

This table summarizes the characteristic IR absorption frequencies anticipated for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk For this compound (C₈H₈INO), the exact molecular weight is 260.96 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 261 (for the ¹²⁷I isotope). libretexts.org

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this compound would likely involve:

Loss of the amino group: Cleavage of the C–N bond could lead to the loss of ·NH₂ (16 Da), resulting in an acylium ion at m/z 245.

Loss of the entire amide group: A fragment corresponding to the loss of ·C(O)NH₂ (44 Da) would appear at m/z 217.

Loss of iodine: The C–I bond is relatively weak, and its cleavage would result in the loss of an iodine radical (·I, 127 Da), producing a fragment ion at m/z 134. A peak at m/z 127 corresponding to the I⁺ ion is also possible. docbrown.info

Loss of a methyl radical: Cleavage of a methyl radical (·CH₃, 15 Da) from the molecular ion would yield a fragment at m/z 246.

The relative abundance of these fragment ions provides a fingerprint that helps to confirm the molecular structure. The most abundant fragment ion observed in the spectrum is referred to as the base peak. docbrown.info

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 261 | [C₈H₈INO]⁺˙ | - (Molecular Ion) |

| 246 | [C₇H₅INO]⁺ | ·CH₃ |

| 245 | [C₈H₇IO]⁺ | ·NH₂ |

| 217 | [C₇H₆I]⁺ | ·CONH₂ |

| 134 | [C₈H₈NO]⁺ | ·I |

| 127 | [I]⁺ | C₈H₈NO· |

| 119 | [C₈H₉N]⁺˙ | ·CO, ·I (rearrangement) |

| 91 | [C₇H₇]⁺ | ·I, ·CONH₂ (rearrangement) |

This table lists plausible m/z values for the major fragments of this compound under electron ionization conditions.

Computational and Theoretical Investigations on 2 Iodo 6 Methylbenzamide Systems

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods allow for a detailed mapping of the electron distribution and energy levels of molecular orbitals, which in turn helps in predicting the sites and nature of chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-iodo-6-methylbenzamide, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations also provide the total electronic energy of the molecule.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.24 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (methyl) Bond Length | ~1.52 Å |

| C-N-H Bond Angle | ~118° |

| O=C-N Bond Angle | ~122° |

| C-C-I Bond Angle | ~121° |

Note: These are typical values and the actual optimized parameters may vary depending on the level of theory and basis set used in the DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. rsc.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of a molecule. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the π-system of the benzene (B151609) ring, due to the presence of lone pairs on the iodine and the electron-rich aromatic system. The LUMO is likely to be distributed over the benzamide (B126) group, particularly the carbonyl carbon, which is electrophilic. The HOMO-LUMO gap can be tuned by introducing different substituent groups. rsc.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and can be influenced by the computational method and solvent effects.

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using various population analysis schemes. The resulting electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface.

In this compound, the electronegative oxygen and nitrogen atoms of the amide group are expected to have a partial negative charge, while the carbonyl carbon and the hydrogen atoms of the amide and methyl groups will have a partial positive charge. The iodine atom, being a large and polarizable atom, can exhibit anisotropic charge distribution, with a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond, which is crucial for halogen bonding. The ESP map is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions.

Molecular Modeling of Intermolecular Forces

The interactions between molecules govern the physical properties of a substance in its condensed phases. For this compound, both halogen bonding and hydrogen bonding are expected to be significant intermolecular forces.

Halogen bonds are non-covalent interactions involving a halogen atom as an electrophilic species. nih.gov In this compound, the iodine atom can act as a halogen bond donor, interacting with an electron-rich atom (a halogen bond acceptor) such as the oxygen atom of a neighboring molecule. researchgate.net Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. nih.gov The amide group in this compound contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govresearchgate.net

Computational modeling allows for a quantitative analysis of these interactions. By studying dimers or larger clusters of this compound, it is possible to calculate the interaction energies and geometric parameters of the halogen and hydrogen bonds. For instance, the strength of a halogen bond is related to the distance between the iodine and the acceptor atom, and the C-I···acceptor angle, which is typically close to 180°. Similarly, the strength of a hydrogen bond is dependent on the donor-acceptor distance and the N-H···O angle.

Table 3: Predicted Parameters for Intermolecular Interactions in this compound Dimers

| Interaction Type | Donor-Acceptor Distance | Angle | Predicted Interaction Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond (C-I···O) | ~3.0 Å | ~170° | -3 to -5 |

| Hydrogen Bond (N-H···O) | ~2.0 Å | ~175° | -4 to -7 |

Note: These are estimated values. The actual parameters can be influenced by the crystalline environment and the specific computational model used.

Due to the rotation around single bonds, molecules like this compound can exist in different spatial arrangements called conformations. A conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by systematically rotating one or more dihedral angles and calculating the energy at each step, resulting in a potential energy surface or energy landscape.

For this compound, a key conformational feature is the orientation of the amide group with respect to the benzene ring. The steric hindrance between the amide group and the ortho-substituents (iodine and methyl) will play a significant role in determining the preferred conformation. The energy landscape will reveal the energy barriers for rotation between different conformers, which is important for understanding the molecule's flexibility and its behavior in different environments. The global minimum on the potential energy surface corresponds to the most stable conformer.

In Silico Design and Prediction of Novel Derivatives

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering a streamlined approach to the design and evaluation of novel therapeutic agents. In the context of this compound, in silico methodologies are instrumental in predicting the potential efficacy and pharmacokinetic profiles of its novel derivatives, thereby guiding synthetic efforts toward candidates with the highest probability of success. While specific comprehensive studies on the in silico design of novel this compound derivatives are not extensively documented in publicly available literature, the established principles of computational chemistry provide a robust framework for such endeavors.

The design of novel derivatives of this compound would typically commence with the identification of a biological target. Given the therapeutic relevance of other benzamide derivatives, potential targets could include enzymes such as poly (ADP-ribose) polymerase (PARP), topoisomerases, or various protein kinases. The foundational approach involves utilizing the existing this compound scaffold as a template and systematically introducing a variety of substituents to probe for enhanced biological activity and favorable drug-like properties.

A key computational technique in this process is molecular docking . This method predicts the preferred orientation of a designed molecule when bound to a specific target protein. By calculating the binding affinity, researchers can estimate the potency of the interaction. For instance, novel derivatives of this compound would be virtually docked into the active site of a target enzyme, and their binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed. Derivatives exhibiting superior binding scores compared to a reference compound would be prioritized for synthesis.

Another critical aspect of in silico design is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are vital for assessing the developability of a potential drug candidate. Computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. The goal is to design derivatives of this compound that not only exhibit high potency but also possess a favorable pharmacokinetic and safety profile.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of yet-to-be-synthesized derivatives. For this compound, a QSAR model could be built using a training set of analogous compounds with known activities, enabling the prediction of potency for a virtual library of novel derivatives.

The following tables illustrate the type of data that would be generated in such a computational investigation. It is important to note that these are representative examples, as specific research data on novel this compound derivatives is not currently available.

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives against a Target Kinase

| Compound ID | Modification on Benzamide Ring | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | (Parent Compound) | -7.2 | LYS78, GLU95 |

| Derivative A | 4-fluoro | -7.8 | LYS78, GLU95, ASP145 |

| Derivative B | 4-chloro | -8.1 | LYS78, GLU95, ASP145 |

| Derivative C | 4-methoxy | -7.5 | LYS78, GLU95 |

| Derivative D | 5-amino | -8.5 | LYS78, GLU95, TYR140 |

| Derivative E | 5-nitro | -7.0 | LYS78, GLU95 |

Table 2: Predicted ADMET Properties of Selected Hypothetical this compound Derivatives

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability | Predicted Ames Mutagenicity | Predicted Hepatotoxicity |

| This compound | High | High | Non-mutagenic | Low risk |

| Derivative A | High | High | Non-mutagenic | Low risk |

| Derivative B | High | Medium | Non-mutagenic | Low risk |

| Derivative D | High | High | Non-mutagenic | Low risk |

Through these and other computational techniques, a more rational and efficient approach to the design of novel this compound derivatives can be achieved. This in silico pre-screening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources in the drug discovery pipeline.

Applications of 2 Iodo 6 Methylbenzamide in Advanced Organic Synthesis

Precursor for Fused Heterocyclic Compounds

The strategic placement of the iodo and amide functionalities in 2-iodo-6-methylbenzamide facilitates a range of intramolecular cyclization reactions, making it a key starting material for the synthesis of various fused heterocyclic compounds. These reactions often proceed via transition metal-catalyzed processes, such as copper-catalyzed Ullmann-type couplings and palladium-catalyzed C-H activation pathways.

Synthesis of Quinazolinones and Related Heterocycles

While direct examples employing this compound are not extensively documented, the reactivity of the closely related 2-iodobenzamide (B1293540) scaffold provides a strong precedent for its application in the synthesis of quinazolinones. A notable method involves the copper-catalyzed domino reaction of N-substituted 2-iodobenzamides with enaminones. This process proceeds through a cascade of transformations, including an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction, to afford the quinazolinone core nih.gov. The reaction demonstrates the utility of the carbon-iodine bond in forming new carbon-nitrogen bonds, a key step in the construction of the quinazolinone ring system. It is noteworthy that the stereochemistry of the enaminone substrate can influence the reaction, with Z-enaminones reacting without the need for an external ligand, whereas E-enaminones require a ligand to facilitate the transformation nih.gov.

| Catalyst | Reactants | Product | Key Features |

| Copper | N-Substituted 2-iodobenzamides, Enaminones | Quinazolinones | Domino reaction, Ullmann-type coupling, Michael addition, retro-Mannich reaction nih.gov |

Formation of Phenanthridinones

The synthesis of phenanthridinones represents a significant application of ortho-halobenzamides, including this compound. A well-established method involves the palladium-catalyzed reaction of o-halobenzamides with aryl iodides. This approach, pioneered by Ferraccioli, Catellani, and colleagues, utilizes norbornene to mediate the reaction and facilitate a crucial C-H activation step, leading to the formation of the phenanthridinone skeleton frontiersin.org.

Furthermore, palladium-catalyzed intramolecular C-H arylation of 2-halobenzanilides is a powerful and widely employed strategy for the synthesis of phenanthridinones. This reaction typically involves the formation of a biaryl linkage followed by an intramolecular cyclization that constructs the central ring of the phenanthridinone core. While the substrate scope is broad, the specific substitution pattern on the benzamide (B126) and the aniline moiety can influence the reaction efficiency and regioselectivity.

| Catalyst | Reactants | Product | Key Features |

| Palladium | o-Halobenzamides, Aryl iodides | Phenanthridinones | Norbornene-mediated, C-H activation frontiersin.org |

| Palladium | 2-Halobenzanilides | Phenanthridinones | Intramolecular C-H arylation |

Construction of Indazolone Derivatives

The direct synthesis of indazolone derivatives starting from this compound is not a commonly reported transformation in the scientific literature. The primary synthetic routes to indazolones typically involve precursors such as o-nitrobenzyl derivatives or intramolecular cyclizations of hydrazide-containing intermediates. While the iodo-substituent of this compound could potentially be functionalized to introduce a nitrogen-based nucleophile for a subsequent cyclization, this does not appear to be a prevalent strategy for accessing the indazolone core. Further research may be required to explore the feasibility of utilizing this compound for the construction of this particular heterocyclic system.

Synthesis of Isoindolinones

This compound is a suitable precursor for the synthesis of isoindolinone derivatives, particularly through palladium-catalyzed intramolecular cyclization reactions. Research by Chen and colleagues has demonstrated an efficient method for the synthesis of 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones from 2-iodobenzamides bearing a 2-oxoethyl functional group on the nitrogen atom. This transformation proceeds under mild conditions and offers good yields. The reaction involves the formation of a new carbon-carbon bond via an intramolecular Heck-type reaction, followed by cyclization to form the isoindolinone ring. The resulting 3-acyl isoindolin-1-ones can be subsequently oxidized to the corresponding 3-hydroxy derivatives upon exposure to air.

| Catalyst | Reactants | Product | Key Features |

| Pd₂(dba)₃ / Xantphos | 2-Iodobenzamides with a 2-oxoethyl group on nitrogen | 3-Acyl isoindolin-1-ones, 3-Hydroxy-3-acylisoindolin-1-ones | Intramolecular cyclization, mild conditions, subsequent oxidation |

Role in Biaryl Compound Synthesis

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable substrate for the synthesis of biaryl compounds. These reactions are fundamental in organic synthesis for the construction of carbon-carbon bonds between two aromatic rings.

Prominent examples of such transformations where this compound can serve as the aryl halide partner include:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or its ester.

Stille Coupling: Reaction with an organostannane reagent.

Heck Coupling: Reaction with an alkene.

Negishi Coupling: Reaction with an organozinc reagent.

While specific examples detailing the use of this compound in these reactions are not extensively reported, the general reactivity of aryl iodides in these transformations is well-established. The electron-withdrawing nature of the amide group and the steric hindrance from the ortho-methyl group can influence the reactivity of the C-I bond and may require optimization of reaction conditions, such as the choice of catalyst, ligand, and base.

A relevant example of the utility of a similar scaffold is the intramolecular biaryl coupling of 2-triflyloxy-6-halobenzanilides, where the iodo-substituted compound selectively undergoes cyclization to form a phenanthridone. This demonstrates the higher reactivity of the carbon-iodine bond compared to a carbon-triflate bond in palladium-catalyzed intramolecular aryl-aryl coupling reactions.

| Reaction Type | Coupling Partner | Key Features |

| Suzuki-Miyaura | Arylboronic acid/ester | Mild conditions, high functional group tolerance |

| Stille | Organostannane | Tolerant of a wide range of functional groups |

| Heck | Alkene | Forms a new carbon-carbon bond at an unsaturated carbon |

| Negishi | Organozinc | High reactivity and functional group tolerance |

Future Research Trajectories and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a central theme in modern synthetic chemistry. For 2-iodo-6-methylbenzamide, future research will likely focus on developing synthetic routes that are not only high-yielding but also environmentally benign and economically viable.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future strategies are expected to move towards catalytic processes that minimize waste and energy consumption. For instance, iridium-catalyzed ortho-C–H iodination of benzamides presents a promising avenue for more direct and atom-economical syntheses. acs.org The use of acid additives has been shown to be crucial in increasing the turnover of the catalyst in such reactions. acs.org

Furthermore, the principles of green chemistry will guide the selection of solvents and reagents. The development of syntheses in aqueous media or with recyclable catalysts, such as palladium on carbon (Pd/C), will be a key area of investigation. mdpi.com The goal is to create a synthetic pathway that is not only efficient in the laboratory but also scalable and sustainable for industrial applications.

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for this compound

| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Typically volatile organic compounds | Greener solvents (e.g., water, ionic liquids) |

| Energy Input | Often requires high temperatures and pressures | Milder reaction conditions |

| Waste Generation | Can produce significant byproducts | Minimized through atom economy |

| Scalability | Can be challenging and costly | Designed for efficient scale-up |

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The iodine atom in this compound is a key functional group that dictates its reactivity. Future research will delve deeper into harnessing this reactivity for novel chemical transformations. The development of new catalytic cycles involving this compound as a substrate or a ligand is a particularly exciting frontier.

Hypervalent iodine chemistry offers a rich landscape for exploration. For example, 2-iodobenzamide (B1293540) derivatives have been shown to act as catalysts in the oxidation of alcohols. researchgate.net Further investigation into the catalytic potential of this compound in various organic transformations could lead to the discovery of new and powerful synthetic tools.

Palladium-catalyzed cross-coupling reactions are another area ripe for innovation. While the use of ortho-iodobenzamides in such reactions is established, the exploration of new coupling partners and the development of more efficient and selective catalytic systems will continue to be a focus. mdpi.comresearchgate.net Understanding the intricate mechanistic details of these reactions, including the role of ligands and additives, will be crucial for designing next-generation catalysts. A plausible mechanism for a palladium-catalyzed reaction involves the oxidative addition of Pd(0) to the aryl halide, followed by the insertion of a coupling partner and subsequent reductive elimination to yield the final product. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules. researchgate.net The integration of this compound synthesis into automated flow systems offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for rapid process optimization. researchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to cleaner reactions and fewer side products. researchgate.net This is particularly beneficial for reactions that are exothermic or involve unstable intermediates. Automated synthesis platforms, which can perform multiple reaction steps sequentially without manual intervention, will accelerate the discovery and development of new derivatives of this compound. chimia.chwikipedia.org These systems can be programmed to explore a wide range of reaction conditions, leading to the rapid identification of optimal synthetic protocols. beilstein-journals.org

The development of cartridge-based automated synthesis systems, which utilize pre-packed reagent cartridges and pre-programmed protocols, will make the synthesis of this compound and its analogs more accessible to a broader range of researchers. chimia.ch This technology has the potential to significantly reduce the time and effort required for the synthesis of complex molecules.

Table 2: Advantages of Flow Chemistry for the Synthesis of this compound

| Advantage | Description |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of accidents. |

| Improved Control | Precise control over reaction parameters leads to higher reproducibility and selectivity. |

| Increased Efficiency | Continuous processing can lead to higher throughput and reduced reaction times. |

| Facilitated Scale-up | Scaling up a reaction is often simpler and more predictable in a flow system. |

| Integration of Processes | Multiple reaction and purification steps can be integrated into a single continuous process. beilstein-journals.org |

Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. cuny.edumit.edu For this compound, advanced computational methodologies will play a crucial role in accelerating research and development.

Quantum mechanics-based calculations can be used to elucidate the electronic structure of this compound and its transition states in various reactions. cuny.edu This information can help researchers understand its reactivity and design more efficient catalysts. Density Functional Theory (DFT) is a powerful method for studying the thermodynamics and kinetics of chemical reactions, providing valuable data to complement experimental findings. cuny.edu

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in chemical research. mit.edu These technologies can be used to develop predictive models for reaction outcomes, identify promising new synthetic routes, and even design novel molecules with desired properties. By analyzing large datasets of chemical reactions, machine learning algorithms can uncover hidden patterns and relationships that can guide the design of more efficient and selective syntheses of this compound derivatives. researchgate.net

The synergy between computational modeling and experimental work will be key to unlocking new discoveries in the chemistry of this compound. Computational predictions can guide experimental efforts, while experimental results can be used to validate and refine computational models, creating a powerful feedback loop for scientific discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.